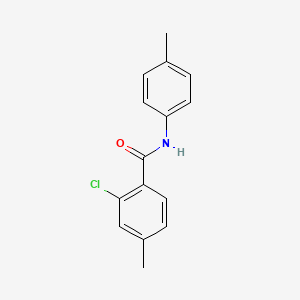![molecular formula C17H17ClN2O3 B5722461 N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)
N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, commonly known as CCI-779, is a chemical compound that has gained significant attention in the field of cancer research. It is a derivative of rapamycin, a natural product with immunosuppressive and antifungal properties. CCI-779 has shown promise as an anticancer agent, with several studies reporting its ability to inhibit tumor growth in various cancer types.
Mechanism of Action
Further elucidating the molecular mechanisms underlying CCI-779's anticancer effects and exploring its potential as a therapeutic target in other diseases.
4. Formulation development: Developing new formulations of CCI-779 to improve its solubility and stability, and enhance its bioavailability.
5. Clinical trials: Conducting clinical trials to evaluate the safety and efficacy of CCI-779 in different cancer types and patient populations.
Advantages and Limitations for Lab Experiments
One advantage of using CCI-779 in lab experiments is its specificity for mTOR inhibition, which can help researchers study the role of mTOR in cancer development and progression. However, CCI-779 has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability. Additionally, its mechanism of action may vary depending on the cancer type and cellular context, which can complicate its use in different experimental settings.
Future Directions
There are several future directions for research on CCI-779, including:
1. Combination therapies: Investigating the potential of combining CCI-779 with other anticancer agents to enhance its efficacy and overcome drug resistance.
2. Biomarker discovery: Identifying biomarkers that can predict response to CCI-779 treatment and guide patient selection.
3.
Synthesis Methods
CCI-779 is synthesized through a series of chemical reactions, starting with the conversion of rapamycin to a key intermediate, 42-ester. This intermediate is then reacted with 4-chloro-2-methylphenol and acetic anhydride to form the chloro-substituted derivative. The final step involves the reaction of the chloro-substituted derivative with 3-methylbenzenecarboximidamide to yield CCI-779.
Scientific Research Applications
CCI-779 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that regulates cell growth and proliferation. By inhibiting mTOR, CCI-779 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-4-3-5-13(8-11)17(19)20-23-16(21)10-22-15-7-6-14(18)9-12(15)2/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDRKCNKUQBGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide](/img/structure/B5722382.png)


![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)


![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
